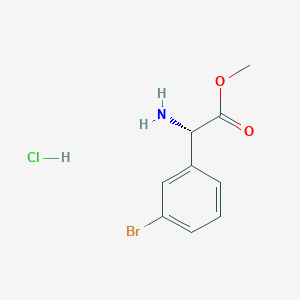![molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5](/img/new.no-structure.jpg)
3-azido-9-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The azido group (-N₃) attached to the bicyclic framework adds unique reactivity to the compound, making it of interest in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the introduction of the azido group to the azabicyclo[3.3.1]nonane framework. One common method is the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into azides using sodium azide . Another approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives in the presence of a ruthenium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxyl radicals, which are useful in catalytic oxidation reactions.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include copper catalysts and ambient air as the oxidant.
Reduction: Sodium borohydride and hydrogen in the presence of a catalyst are commonly used.
Substitution: Sodium azide is used for introducing the azido group, while other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of amines.
Substitution: Formation of various substituted azabicyclo compounds.
Scientific Research Applications
3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The compound can also form N-oxyl radicals, which are useful in catalytic oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane hydrochloride: Similar bicyclic structure but lacks the azido group.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: Similar structure with different substituents at the 3-position.
Uniqueness
3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and makes it valuable in various chemical transformations and applications.
Properties
CAS No. |
2241130-18-5 |
|---|---|
Molecular Formula |
C8H15ClN4 |
Molecular Weight |
202.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




